molecular formula C19H15FN4OS2 B2971995 N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE CAS No. 727689-43-2

N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2971995
CAS No.: 727689-43-2
M. Wt: 398.47
InChI Key: FKHBSCWQLRAWQN-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Aryl halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{[5-

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c1-12-2-4-13(5-3-12)16-10-26-18-22-23-19(24(16)18)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBSCWQLRAWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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